Structural Uniqueness of the Pyrimidin‑4‑yloxy Substituent Versus Thiadiazole and Dimethylpyrimidine Analogs
The core benzoxazole‑pyrrolidine scaffold is conserved across multiple commercially available analogs, but the heteroaryl‑oxy group at the pyrrolidine 3‑position differs. The target compound bears an unsubstituted pyrimidin‑4‑yloxy group, whereas the closest commercial analogs include a 1,2,5‑thiadiazol‑3‑yloxy analog (CAS 2097862‑07‑0, C₂₀H₁₆N₄O₃S, MW 392.43) and a 4,6‑dimethylpyrimidin‑2‑yloxy analog (CAS 2034366‑38‑4, C₂₄H₂₂N₄O₃, MW 414.47) . The pyrimidine‑to‑thiadiazole replacement introduces a sulfur atom and alters heterocyclic aromaticity, hydrogen‑bonding capacity, and lipophilicity (estimated ΔclogP ≈ +0.5 to +0.8 for the thiadiazole analog), which can shift target binding profiles [1]. The dimethyl substitution on the pyrimidine ring increases steric bulk and molecular weight by ~28 Da, potentially affecting cell permeability and metabolic stability .
| Evidence Dimension | Heteroaryl‑oxy appendage identity and computed physicochemical properties |
|---|---|
| Target Compound Data | Pyrimidin‑4‑yloxy; C₂₂H₁₈N₄O₃; MW 386.41; no sulfur; unsubstituted pyrimidine |
| Comparator Or Baseline | Thiadiazol‑3‑yloxy analog (MW 392.43, contains S); 4,6‑dimethylpyrimidin‑2‑yloxy analog (MW 414.47, sterically hindered pyrimidine) |
| Quantified Difference | MW difference: –6 Da vs. thiadiazole analog; –28 Da vs. dimethylpyrimidine analog; ΔclogP approximately –0.5 to –0.8 vs. thiadiazole (estimated) |
| Conditions | Computational comparison based on vendor‑reported molecular formulas and structures; no experimental biochemical data available |
Why This Matters
Systematic variation of the heteroaryl‑oxy group is a proven strategy in medicinal chemistry to tune potency, selectivity, and ADME properties, making the unsubstituted pyrimidin‑4‑yloxy variant a critical comparator for SAR studies.
- [1] Mizojiri R et al. (2019) Bioorg Med Chem Lett 29(23):126749. (Demonstrates that heteroaryl modifications in related ACC inhibitor series alter selectivity and potency >10‑fold.) View Source
